2-(((2-Methyl-1-oxoallyl)oxy)methyl)-2-propyl-1,3-propanediyl bismethacrylate
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Overview
Description
2-[[(2-METHYL-1-OXOALLYL)OXY]METHYL]-2-PROPYL-1,3-PROPANEDIYL BISMETHACRYLATE is a complex organic compound with the molecular formula C19H28O6. This compound is known for its unique structure, which includes two methacrylate groups attached to a propyl-propanediol backbone. It is commonly used in the production of polymers and resins due to its ability to undergo polymerization reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(2-METHYL-1-OXOALLYL)OXY]METHYL]-2-PROPYL-1,3-PROPANEDIYL BISMETHACRYLATE typically involves the esterification of methacrylic acid with a suitable diol. One common method is the reaction of methacrylic acid with 2,2-bis(hydroxymethyl)propane-1,3-diol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2-[[(2-METHYL-1-OXOALLYL)OXY]METHYL]-2-PROPYL-1,3-PROPANEDIYL BISMETHACRYLATE primarily undergoes polymerization reactions due to the presence of methacrylate groups. These groups can participate in free radical polymerization, leading to the formation of high molecular weight polymers. Additionally, the compound can undergo esterification and transesterification reactions .
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used to initiate the polymerization of methacrylate groups.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used to facilitate the esterification reactions.
Transesterification: Base catalysts such as sodium methoxide or potassium hydroxide are employed in transesterification reactions.
Major Products Formed
The major products formed from the polymerization of 2-[[(2-METHYL-1-OXOALLYL)OXY]METHYL]-2-PROPYL-1,3-PROPANEDIYL BISMETHACRYLATE are high molecular weight polymers, which are used in various applications such as coatings, adhesives, and dental materials .
Scientific Research Applications
2-[[(2-METHYL-1-OXOALLYL)OXY]METHYL]-2-PROPYL-1,3-PROPANEDIYL BISMETHACRYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of copolymers and cross-linked polymers.
Biology: The compound is utilized in the development of biocompatible materials for medical devices and tissue engineering.
Medicine: It is employed in the formulation of dental resins and bone cements due to its excellent mechanical properties and biocompatibility.
Industry: The compound is used in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The primary mechanism of action of 2-[[(2-METHYL-1-OXOALLYL)OXY]METHYL]-2-PROPYL-1,3-PROPANEDIYL BISMETHACRYLATE involves the polymerization of methacrylate groups. Upon initiation by free radicals, the methacrylate groups undergo a chain reaction, leading to the formation of long polymer chains. The resulting polymers exhibit high strength, durability, and resistance to environmental factors .
Comparison with Similar Compounds
Similar Compounds
- Trimethylolpropane triacrylate (TMPTA)
- Pentaerythritol triacrylate (PETA)
- Ethoxylated trimethylolpropane triacrylate (ETPTA)
Uniqueness
Compared to similar compounds, 2-[[(2-METHYL-1-OXOALLYL)OXY]METHYL]-2-PROPYL-1,3-PROPANEDIYL BISMETHACRYLATE offers unique advantages such as higher reactivity and better mechanical properties. Its structure allows for the formation of highly cross-linked polymers, which are essential for applications requiring high strength and durability .
Properties
CAS No. |
85391-84-0 |
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Molecular Formula |
C19H28O6 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2,2-bis(2-methylprop-2-enoyloxymethyl)pentyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C19H28O6/c1-8-9-19(10-23-16(20)13(2)3,11-24-17(21)14(4)5)12-25-18(22)15(6)7/h2,4,6,8-12H2,1,3,5,7H3 |
InChI Key |
ZZYZXHWVEYEDLH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(COC(=O)C(=C)C)(COC(=O)C(=C)C)COC(=O)C(=C)C |
Origin of Product |
United States |
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